iso-TRAP-6 Retains Partial Agonist Activity with 15-20% Potency of TRAP-6 in Platelet Aggregation Assays
iso-TRAP-6, a racemic isoserine analog of TRAP-6 (SFLLRN), demonstrates approximately 15-20% of the platelet aggregating activity of SFLLRN as assessed in human platelet-rich plasma [1][2]. While TRAP-6 exhibits an EC50 of 0.8 μM for platelet aggregation , iso-TRAP-6 requires higher concentrations to achieve comparable aggregation, with a calculated 5- to 6.7-fold reduction in potency. This partial activity is sufficient for robust PAR1 stimulation in stabilized systems while maintaining the receptor activation profile.
| Evidence Dimension | Platelet aggregation activity (relative potency) |
|---|---|
| Target Compound Data | 15-20% of SFLLRN activity |
| Comparator Or Baseline | TRAP-6 (SFLLRN): 100% activity (EC50 = 0.8 μM) |
| Quantified Difference | 5- to 6.7-fold reduction in potency |
| Conditions | Human platelet-rich plasma, ex vivo aggregation assay |
Why This Matters
Enables use of iso-TRAP-6 in plasma-containing assays where TRAP-6 would be rapidly inactivated, while still providing measurable PAR1 agonism.
- [1] Coller BS, Springer KT, Scudder LE, Kutok JL, Ceruso M, Prestwich GD. Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation. J Biol Chem. 1993 Oct 5;268(28):20741-3. PMID: 8104935. View Source
- [2] Bachem AG. (DL-Isoser¹)-TRAP-6 (iso-TRAP-6) Product Datasheet. Catalog H-8365. Accessed 2026. View Source
